Methyl 7-bromoisoquinoline-3-carboxylate
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Overview
Description
Methyl 7-bromoisoquinoline-3-carboxylate is a chemical compound with the molecular formula C11H8BrNO2 and a molecular weight of 266.09 g/mol . It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is primarily used in research and development within the pharmaceutical and chemical industries.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 7-bromoisoquinoline-3-carboxylate typically involves the bromination of isoquinoline derivatives followed by esterification. One common method includes the bromination of isoquinoline-3-carboxylic acid using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromoisoquinoline-3-carboxylic acid is then esterified using methanol and a dehydrating agent like sulfuric acid to yield this compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same bromination and esterification steps, but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 7-bromoisoquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Formation of 7-substituted isoquinoline-3-carboxylates.
Oxidation: Formation of quinoline-3-carboxylates.
Reduction: Formation of 7-bromoisoquinoline-3-methanol.
Scientific Research Applications
Methyl 7-bromoisoquinoline-3-carboxylate is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting specific biological pathways.
Industry: Employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 7-bromoisoquinoline-3-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and
Biological Activity
Methyl 7-bromoisoquinoline-3-carboxylate is an organic compound recognized for its unique structure and significant biological activities. This article delves into its pharmacological properties, synthesis, and potential applications in medicinal chemistry.
Chemical Structure and Properties
This compound has the following characteristics:
- Molecular Formula : C_11H_8BrNO_2
- Molecular Weight : Approximately 266.09 g/mol
- Structure : The compound features a bromo group at the 7-position of the isoquinoline ring and a carboxylate group at the 3-position, which influences its reactivity and biological activity.
Inhibition of Cytochrome P450 Enzymes
One of the primary biological activities of this compound is its inhibition of cytochrome P450 enzymes, particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can lead to significant pharmacokinetic interactions with co-administered drugs. Studies indicate that this compound can modulate metabolic pathways, making it relevant for drug development and safety assessments.
Anti-Cancer Properties
Research has shown that isoquinoline derivatives, including this compound, possess anti-cancer properties. Compounds with similar structures have demonstrated efficacy against various cancer cell lines by inducing apoptosis, inhibiting cell migration, and affecting cell cycle progression. For example, some studies report that related isoquinoline derivatives can inhibit topoisomerase I activity, leading to reduced proliferation in gastric cancer cells .
Anti-Inflammatory Activity
This compound has been linked to anti-inflammatory effects. In vivo studies have shown that compounds in this class can significantly reduce inflammation markers such as COX-2 and IL-1β. For instance, related compounds demonstrated a reduction in carrageenan-induced paw edema in rat models, indicating their potential as anti-inflammatory agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the bromo group at the 7-position enhances its reactivity compared to other derivatives. This unique substitution pattern allows for selective interactions with biological targets, influencing both pharmacological efficacy and safety profiles .
Comparative Analysis of Similar Compounds
A comparative analysis of similar isoquinoline derivatives reveals varying degrees of biological activity based on structural modifications. The following table summarizes some notable compounds:
Compound Name | CAS Number | Similarity Index | Biological Activity Highlights |
---|---|---|---|
Methyl 5-bromoisoquinoline-3-carboxylate | 1300033-87-7 | 0.90 | Potential anti-cancer properties; moderate CYP inhibition |
Methyl 7-chloroisoquinoline-3-carboxylate | 365998-38-5 | 0.85 | Notable for anti-inflammatory effects |
Methyl 5-chloroisoquinoline-3-carboxylate | Not available | 0.84 | Similar metabolic interactions |
Ethyl 7-bromoisoquinoline-3-carboxylate | Not available | 0.82 | Enhanced lipophilicity; potential for CNS activity |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound and related compounds:
- Anti-Cancer Efficacy : A study demonstrated that derivatives of isoquinolines could effectively inhibit MGC-803 gastric cancer cells with IC_50 values around 5.1 μM, showcasing their potential as therapeutic agents against cancer .
- Inflammation Reduction : In an experimental model, methyl derivatives exhibited significant reductions in inflammatory markers, with one compound reducing COX-2 expression by over 82%, indicating strong anti-inflammatory potential .
Properties
Molecular Formula |
C11H8BrNO2 |
---|---|
Molecular Weight |
266.09 g/mol |
IUPAC Name |
methyl 7-bromoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C11H8BrNO2/c1-15-11(14)10-5-7-2-3-9(12)4-8(7)6-13-10/h2-6H,1H3 |
InChI Key |
AAADZIIOLIDYNU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC=C2C=C(C=CC2=C1)Br |
Origin of Product |
United States |
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